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molecular formula C10H7NS B8744422 (Benzo[b]thiophen-5-yl)acetonitrile

(Benzo[b]thiophen-5-yl)acetonitrile

Cat. No. B8744422
M. Wt: 173.24 g/mol
InChI Key: KCINAEFQFUWUIB-UHFFFAOYSA-N
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Patent
US07935699B2

Procedure details

In a round bottom flask was placed 5-bromomethyl-benzo[b]thiophene (5.27 g, 23.20 mmol), sodium cyanide (1.59 g, 32.49 mmol) and N,N-dimethylformamide (50 mL) and it was stirred for 24 h at 25° C. After this time, the reaction mixture was dissolved in water (30 mL) and extracted with ethyl acetate (3×30 mL), dried over sodium sulfate and purified on an AnaLogix Intelliflash system (120 g column, 3% ethyl acetate/hexanes to 20% ethyl acetate/hexanes) to afford benzo[b]thiophen-5-yl-acetonitrile (2.23 g, 55%) as a yellow solid.
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]2[S:7][CH:8]=[CH:9][C:5]=2[CH:4]=1.[C-]#N.[Na+].[CH3:15][N:16](C)C=O>O>[S:7]1[CH:8]=[CH:9][C:5]2[CH:4]=[C:3]([CH2:2][C:15]#[N:16])[CH:11]=[CH:10][C:6]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
BrCC1=CC2=C(SC=C2)C=C1
Name
Quantity
1.59 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a round bottom flask was placed
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
purified on an AnaLogix Intelliflash system (120 g column, 3% ethyl acetate/hexanes to 20% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=C(C=C2)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.23 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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